molecular formula C11H10N2O2 B12995532 N-Isoxazole-4-yl-2-phenylacetamide

N-Isoxazole-4-yl-2-phenylacetamide

Cat. No.: B12995532
M. Wt: 202.21 g/mol
InChI Key: AQSJOXACBFJADG-UHFFFAOYSA-N
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Description

N-Isoxazole-4-yl-2-phenylacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

The synthesis of N-Isoxazole-4-yl-2-phenylacetamide can be achieved through various methods. One common approach involves the reaction of isoxazole with phenylacetic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-Isoxazole-4-yl-2-phenylacetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Isoxazole-4-yl-2-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of N-Isoxazole-4-yl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(1,2-oxazol-4-yl)-2-phenylacetamide

InChI

InChI=1S/C11H10N2O2/c14-11(13-10-7-12-15-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)

InChI Key

AQSJOXACBFJADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CON=C2

Origin of Product

United States

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